Paraherquamide E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

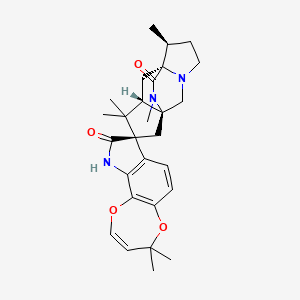

La paraherquamide E es un miembro de la familia de productos naturales paraherquamide, que son metabolitos secundarios producidos por diversas especies de hongos del género Penicillium . Estos compuestos son conocidos por sus complejas estructuras y sus significativas actividades biológicas, incluidas las potentes propiedades antihelmínticas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la paraherquamide E implica múltiples pasos, incluida la formación del sistema de anillo bicíclico [2.2.2]diazaoctano a través de una reacción de cicloadición intramolecular de Diels-Alder biológica . La ruta sintética típicamente comienza con la preparación de intermediarios clave, seguida de ciclización y modificaciones de grupos funcionales para obtener el producto final .

Métodos de producción industrial: La producción industrial de this compound se logra principalmente a través de procesos de fermentación utilizando especies de Penicillium . La optimización de las condiciones de fermentación, como la concentración de almidón soluble, glucosa y extracto de levadura, puede aumentar significativamente el rendimiento de la this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: La paraherquamide E experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de la this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Las condiciones de reacción a menudo implican temperaturas específicas, niveles de pH y disolventes para garantizar rendimientos y selectividad óptimos .

Principales productos formados: Los principales productos formados a partir de las reacciones de la this compound incluyen derivados con grupos funcionales modificados, que pueden exhibir actividades biológicas mejoradas o alteradas .

Aplicaciones Científicas De Investigación

Anthelmintic Properties

Paraherquamide E exhibits remarkable efficacy against nematodes, making it a promising candidate for developing new anthelmintic agents. Research has demonstrated its effectiveness against various parasitic worms, including Haemonchus contortus, Trichostrongylus colubriformis, and Strongyloides stercoralis.

Case Studies: Efficacy Against Nematodes

- Study on Trichostrongylus colubriformis : this compound showed a 98-100% reduction in infection at a dosage of 1.56 mg/kg, significantly outperforming traditional treatments like levamisole hydrochloride .

- Resistance Studies : It has been effective against ivermectin-resistant strains of nematodes, showcasing its potential as a treatment option where conventional therapies fail .

- In Vivo Testing : In gerbils infected with Trichostrongylus colubriformis, this compound resulted in a fecal egg count reduction of 99.5% .

Molecular Insights

- Molecular Docking Studies : Computational analyses have shown that this compound binds effectively to L-type nAChRs, demonstrating strong docking scores comparable to established antagonists .

- Dynamic Simulations : Molecular dynamics simulations further elucidate the stability and interaction patterns of this compound with its target receptors, providing insights into its long-term efficacy as an anthelmintic agent .

Structural Characteristics

The unique structural features of this compound contribute to its biological activity. The compound is characterized by a diazabicyclo[2.2.2]octan-3-one unit, which plays a crucial role in its interaction with biological targets .

Comparative Analysis of Analogues

Table 1 below summarizes the docking scores and binding affinities of this compound and its analogs:

| Compound Name | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | -17.744 | -9.23 |

| Paraherquamide K | -17.625 | -9.15 |

| Mangrovamide A | -17.500 | -8.90 |

This table highlights the competitive nature of this compound compared to other analogs, reinforcing its potential for therapeutic applications.

Future Directions in Research

Given the increasing prevalence of drug resistance among parasitic infections, the exploration of this compound and its analogs presents a vital avenue for developing new therapeutic strategies. Future research should focus on:

- Synthesis of Novel Analogues : Investigating structural modifications to enhance efficacy and reduce resistance potential.

- Preclinical Evaluations : Conducting comprehensive studies to assess safety profiles and therapeutic windows in various animal models.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying the action of this compound on nematodes.

Mecanismo De Acción

El mecanismo de acción de la paraherquamide E implica su interacción con los receptores colinérgicos en los nematodos . Actúa como un antagonista selectivo y competitivo, distinguiendo subtipos de receptores colinérgicos y causando parálisis en los nematodos . Este antagonismo selectivo es crucial para su actividad antihelmíntica .

Comparación Con Compuestos Similares

La paraherquamide E forma parte de una familia más amplia de paraherquamides, que incluye compuestos como la paraherquamide A, B, H e I . Estos compuestos comparten un sistema de anillo bicíclico [2.2.2]diazaoctano similar, pero difieren en sus grupos funcionales y actividades biológicas . La this compound es única debido a su potente actividad antihelmíntica y sus características estructurales específicas que contribuyen a su selectividad y eficacia .

Actividad Biológica

Paraherquamide E is a member of the paraherquamide family, which consists of complex natural products known for their potent anthelmintic properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various parasitic infections, and safety profiles based on recent studies.

This compound features a unique heptacyclic structure that includes a spiro-oxindole moiety, contributing to its biological activity. The compound interacts with nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to paralysis and death of the parasites. Specifically, this compound demonstrates selective binding to L-type nAChRs, which are crucial for neuromuscular transmission in these organisms .

Key Mechanisms:

- Nicotinic Antagonism : this compound acts as a cholinergic nicotinic antagonist, blocking the action of acetylcholine and causing rapid flaccid paralysis in nematodes such as Haemonchus contortus without affecting ATP levels .

- Receptor Interaction : The compound exhibits higher binding affinity towards levamisole-sensitive nAChRs compared to nicotine-sensitive receptors .

Efficacy Against Parasitic Infections

Recent studies have illustrated the effectiveness of this compound against a variety of helminths:

Safety Profile

The safety profile of this compound has been assessed in various animal models. Initial trials indicated a favorable safety margin in ruminants, but unexpected toxicity was observed in dogs at lower doses than those effective in cattle and sheep. The estimated lethal dose for 50% of male CD-1 mice was found to be 14.9 mg/kg, compared to 29.5 mg/kg for ivermectin . Signs of intoxication included mild depression or respiratory distress leading to failure within an hour post-administration.

Case Studies and Research Findings

Several studies have focused on the biosynthesis and potential modifications of this compound to enhance its efficacy and safety:

- Biosynthesis : Research has identified key enzymes involved in the biosynthesis of paraherquamides. For example, flavin monooxygenase PhqK plays a critical role in the formation of the spirocycle structure .

- Analog Development : The synthesis of analogs such as 2-deoxoparaherquamide A has shown comparable biological activities with improved safety profiles, indicating potential pathways for developing new anthelmintic agents .

Propiedades

IUPAC Name |

(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O4/c1-16-9-11-31-15-26-14-27(25(4,5)19(26)13-28(16,31)23(33)30(26)6)17-7-8-18-21(20(17)29-22(27)32)34-12-10-24(2,3)35-18/h7-8,10,12,16,19H,9,11,13-15H2,1-6H3,(H,29,32)/t16-,19-,26+,27+,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXXZRQPTAQILV-PYGUQFFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C13CC4C(C5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the insecticidal activity of Paraherquamide E and how does its structure relate to its potency?

A1: this compound exhibits potent insecticidal activity, particularly against the hemipteran Oncopeltus fasciatus (milkweed bug). In a study screening various Paraherquamides, this compound demonstrated the most potent activity with a LD50 of 0.089 µg/nymph []. While the exact mechanism of action remains unclear, structure-activity relationship studies suggest that the oxidative substitution at the C-16 position, a feature shared with Paraherquamide VM55597, might play a role in its enhanced insecticidal activity compared to other Paraherquamides [].

Q2: Can you describe the structural characteristics of this compound obtained from spectroscopic data?

A2: this compound (C28H35N3O4), also known as 14-deoxyparaherquamide A, possesses distinct structural features revealed by spectroscopic analyses []. Its structure includes two pyrrolidine rings adopting envelope conformations and a piperazine ring within the diazabicyclo[2.2.2]octan-3-one unit exhibiting a boat conformation. Additionally, two piperidine rings exist in distorted boat conformations [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.